N-methylpent-4-ynamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
N-methylpent-4-ynamide |
InChI |
InChI=1S/C6H9NO/c1-3-4-5-6(8)7-2/h1H,4-5H2,2H3,(H,7,8) |
InChI Key |
DDMPIPXZFYRWPW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC#C |
Origin of Product |
United States |
The Significance of Ynamides As Versatile Building Blocks in Organic Chemistry
Ynamides have garnered considerable attention in the field of organic chemistry due to their remarkable versatility as synthetic intermediates. researchgate.netorgsyn.org The presence of a nitrogen atom directly attached to a carbon-carbon triple bond profoundly influences the reactivity of the alkyne. The nitrogen atom's lone pair of electrons can donate into the alkyne system, making the β-carbon nucleophilic, while the α-carbon remains electrophilic. This polarization, modulated by the electron-withdrawing group on the nitrogen, allows for a wide array of chemical reactions. acs.org
The unique reactivity of ynamides has been harnessed in a variety of transformations, including:
Cycloaddition reactions: Ynamides readily participate in cycloadditions to form a diverse range of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. brad.ac.uk
Rearrangements: They can undergo various rearrangement reactions to generate complex molecular scaffolds. brad.ac.uk
Metal-catalyzed reactions: Ynamides are excellent substrates for a multitude of transition metal-catalyzed processes, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net
Radical processes: The involvement of ynamides in radical cascade reactions provides a pathway to intricate nitrogen-containing heterocycles. nih.gov
This broad reactivity profile, coupled with their relative stability compared to the more reactive ynamines, has solidified the position of ynamides as indispensable tools for the modern synthetic chemist. orgsyn.orgnih.gov
O Nmr
Synthesis of N-methylpent-4-ynamide
A specific method for the synthesis of this compound has been documented. The process involves the amidation of a carboxylic acid. rsc.org In a described procedure, the starting material, a carboxylic acid, is reacted with N,N'-dimethylformamide dimethyl acetal (B89532) (a methylating agent) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) in acetonitrile (B52724) (MeCN) as a solvent. The reaction is carried out at 85 °C for 48 hours. rsc.org Following the reaction, the mixture is worked up using a saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The final product is then purified using flash column chromatography. rsc.org This method resulted in an 87% yield of this compound as a white solid. rsc.org
Characteristic Reactions
Specific characteristic reactions for this compound are not detailed in the currently available scientific literature. The reactivity of ynamides, in general, is well-established and often involves reactions at the polarized carbon-carbon triple bond.
Mechanism of Action and Pharmacological Effects
There is no information available in the public scientific domain regarding the mechanism of action or any pharmacological effects of N-methylpent-4-ynamide.
Advanced Synthetic Applications of N Methylpent 4 Ynamide
Construction of Complex Carbocyclic Systems
The ynamide functional group within N-methylpent-4-ynamide is a powerful tool for building complex carbocyclic and heterocyclic structures. Its unique electronic properties facilitate participation in various pericyclic and transition-metal-catalyzed reactions, leading to the formation of highly substituted ring systems. nih.govacs.org
A significant application of ynamides, including derivatives of this compound, is in benzannulation reactions to create highly substituted anilines, which are precursors to indoles and other benzofused heterocycles. nih.govnih.gov A powerful two-stage strategy involves an initial benzannulation via the reaction of an ynamide with a cyclobutenone, followed by a subsequent cyclization to form the desired heterocyclic ring. nih.gov
The first stage is a cascade of four pericyclic reactions that begins with the [2+2] cycloaddition of the ynamide with a vinylketene (generated in situ from the thermal ring-opening of a cyclobutenone). nih.govacs.org This process is highly chemoselective, with the reaction occurring at the electron-rich ynamide triple bond even in the presence of other unsaturated groups. nih.govnih.gov The resulting highly substituted aniline (B41778) derivatives can then be converted into indoles through various methods, such as acid- or base-catalyzed cyclization of an aldehyde derivative or palladium-catalyzed cyclization of an ortho-allyl aniline. nih.gov
For instance, an N-allyl substituted ynamide can undergo benzannulation, followed by oxidative cleavage of the allyl group to an aldehyde. Subsequent base-mediated cyclization yields the indole (B1671886) ring. mit.edu This tandem benzannulation-cyclization strategy provides efficient access to indoles with complex substitution patterns on the benzenoid ring that are otherwise difficult to synthesize. nih.gov
Table 1: Representative Ynamide Benzannulation for Synthesis of Aniline Precursors This table illustrates the general benzannulation reaction of ynamides with cyclobutenones to form substituted anilines, which are key intermediates for indole synthesis. The yields are representative of this class of reactions.
| Ynamide Reactant (General Structure) | Cyclobutenone Reactant | Resulting Aniline Product (General Structure) | Typical Yield | Reference |
| N-Allyl-N-alkoxycarbonyl-ynamide | 3-Butylcyclobutenone | N-Allyl-4-butyl-3-hydroxy-alkoxycarbonylaniline | 70-90% | nih.gov |
| N-Allyl-N-alkoxycarbonyl-ynamide | 3-Phenylcyclobutenone | N-Allyl-3-hydroxy-4-phenyl-alkoxycarbonylaniline | 70-90% | nih.gov |
| C-Allyl-N-alkoxycarbonyl-ynamide | 3-Butylcyclobutenone | 2-Allyl-4-butyl-5-hydroxy-alkoxycarbonylaniline | 65-85% | nih.govnih.gov |
Synthesis of Nitrogen-Containing Heterocycles
Ynamides are exceptionally valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. kyoto-u.ac.jp The intrinsic reactivity of the ynamide allows it to undergo various addition and cyclization reactions, often catalyzed by transition metals, to form foundational heterocyclic scaffolds. kyoto-u.ac.jpresearchgate.net
While specific examples detailing the use of this compound for pyrrole (B145914) synthesis are not extensively documented in the selected literature, the general reactivity of ynamides makes them suitable substrates for established pyrrole-forming methodologies. Transition-metal-catalyzed reactions are a common route. For example, rhodium-catalyzed reactions of ynamides with diazo compounds can lead to the formation of substituted pyrroles through a sequence involving carbene formation, insertion, and cyclization. The this compound framework could be adapted to such synthetic routes to generate pyrroles with a propyl side chain.
This compound derivatives are effective reactants in the synthesis of substituted quinolines and naphthyridines. acs.org One efficient, one-pot method involves the copper(I)-catalyzed addition of a terminal butynamide to an aldimine, which generates a propargyl aniline in situ. This intermediate then undergoes intramolecular cyclization to a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline (B57606). acs.org This method allows for the construction of complex quinoline cores from simple starting materials.
Similarly, naphthyridine and quinazoline (B50416) analogues can be prepared. For example, 1,5-naphthyridine (B1222797) derivatives can be synthesized from the corresponding amino-pyridines, demonstrating the versatility of ynamide chemistry in accessing a range of fused heterocyclic systems. acs.org
Table 2: Synthesis of Quinolines via Ynamide Derivatives This table outlines the synthesis of 2-arylquinoline derivatives using a butynamide, illustrating a pathway applicable to this compound.
| Ynamide Reactant | Aldimine Reactant | Catalyst System | Product | Reference |
| N,N-Diethyl-2-methylpent-4-ynamide | Aryl aldimine | CuCl / AgOTf | 2-Aryl-4-substituted-quinoline | acs.org |
Preparation of Functionalized Ketones and Aldehydes
The transformation of the alkyne moiety in this compound into a carbonyl group is a key strategy for producing functionalized ketones and aldehydes. These reactions often proceed through hydration or oxidative coupling mechanisms, frequently mediated by transition metal catalysts.
A notable application of this compound derivatives is the synthesis of acyclic α,β-unsaturated ketones. acs.orgnih.gov This is achieved through a palladium(II)-catalyzed intermolecular oxidative coupling reaction between an alkynamide and a terminal alkene. nih.gov Research has shown that alkynamides with a pentynamide or hexynamide backbone, such as N-benzyl-N-methylpent-4-ynamide, are required for efficient product formation. acs.org
The reaction proceeds under mild conditions, typically at room temperature in a mixture of acetonitrile (B52724) and water. nih.gov The proposed mechanism involves the initial activation of the alkynamide by Pd(II) to form a cyclic oxypalladation intermediate. acs.org This intermediate is then hydrated, and the resulting species reacts with the alkene via a Heck-like process, followed by β-hydride elimination to yield the final E-α,β-unsaturated ketone product. nih.gov The presence of water is crucial for this transformation. acs.org
Table 3: Pd(II)-Catalyzed Synthesis of α,β-Unsaturated Ketones from N-benzyl-N-methylpent-4-ynamide Data derived from studies on the intermolecular reaction of N-benzyl-N-methylpent-4-ynamide with various terminal alkenes. Reactions were conducted at room temperature.
| Alkene Reactant | Catalyst/Oxidant | Solvent | Product | Isolated Yield | Reference |
| Styrene | Na₂PdCl₄ | MeCN/H₂O (3:2) | (E)-1,5-diphenylpent-1-en-3-one | 53% | acs.orgnih.gov |
| Styrene | Pd(OAc)₂ / p-benzoquinone | MeCN/H₂O (3:2) | (E)-1,5-diphenylpent-1-en-3-one | 58% | acs.orgnih.gov |
| 4-Chlorostyrene | Pd(OAc)₂ / p-benzoquinone | MeCN/H₂O (3:2) | (E)-1-(4-chlorophenyl)-5-phenylpent-1-en-3-one | 54% | acs.org |
Chiral Hexynone Precursors
The synthesis of chiral hex-5-yn-2-ones is of significant interest as they are valuable precursors for the construction of complex natural products, including photosynthetic tetrapyrrole macrocycles. rsc.org A key strategy in achieving this involves the use of a chiral Weinreb pentynamide, specifically N-methoxy-N-methylpent-4-ynamide, derived from a chiral pentynoic acid.
Research has demonstrated the conversion of (2R,3R)-3-ethyl-2-methylpent-4-ynoic acid into its corresponding chiral Weinreb pentynamide. rsc.orgru.nl This Weinreb amide is a stable and effective electrophile that can react with various nucleophiles to construct the desired hexynone scaffold with high control over stereochemistry.
One of the primary advantages of using the Weinreb amide is its controlled reactivity. Unlike more reactive carboxylic acid derivatives, the N-methoxy-N-methylamide functionality typically prevents over-addition of organometallic reagents. The reaction with an organolithium or Grignard reagent proceeds to form a stable tetrahedral intermediate which, upon acidic workup, collapses to the desired ketone. This allows for the precise introduction of a one-carbon unit to form the hexynone backbone.
For instance, the chiral Weinreb pentynamide can be treated with tributyltin-one-carbon synthons. rsc.org This process involves a lithium-tin transmetalation to generate an in-situ α-oxygenated organolithium nucleophile that then attacks the amide carbonyl. This reaction creates a 1-hydroxyhex-5-yn-2-one scaffold containing the necessary stereocenters. rsc.org The newly introduced hydroxyl group can be left unprotected or protected with various protecting groups, offering further synthetic flexibility. rsc.org
| Reagent | Product | Application |
| Tributyltin-based one-carbon synthons | 1-Hydroxyhex-5-yn-2-one derivatives | Precursors for chiral pyrroline (B1223166) units in bacteriochlorophylls |
| Diisobutylaluminum hydride (DIBAL-H) | Chiral pentynal | Intermediate for diverse 1-functionalized hex-5-yn-2-ones |
Table 1: Reactions of Chiral Weinreb Pentynamide for Hexynone Precursor Synthesis
Application in Photo-Cross-Linking and Labeling Chemistry
The terminal alkyne and the amide functionality of this compound and its derivatives make them valuable components in the design of photo-cross-linking agents and bioorthogonal labeling probes. The alkyne group can participate in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for bioconjugation.
A notable application involves the synthesis of minimalist diazirine-alkyne photo-cross-linkers. acs.org These molecules are designed to have a small footprint to minimize perturbation of biological systems while enabling the identification of protein-protein interactions or target proteins of small molecules. In a reported synthesis, 4-pentynoic acid is first converted to N-methoxy-N-methylpent-4-ynamide (the Weinreb amide). acs.org This intermediate is then reacted with a Grignard reagent to form a keto-alcohol, which is a precursor to the final diazirine-containing photo-cross-linker. acs.org
The resulting photo-cross-linker possesses two key functionalities:
A diazirine ring : This is a photo-activatable group that, upon irradiation with UV light, generates a highly reactive carbene that can form covalent bonds with nearby molecules, thus "cross-linking" the probe to its interacting partners.
A terminal alkyne : This serves as a bioorthogonal handle for subsequent detection and enrichment. After photo-cross-linking, the alkyne can be selectively reacted with an azide-tagged reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via a click reaction.
| Intermediate | Reagent | Product Functionality | Overall Application |
| N-methoxy-N-methylpent-4-ynamide | Normant reagent | Keto-alcohol | Synthesis of diazirine-alkyne photo-cross-linker |
| Final Photo-cross-linker | UV light | Covalent bond formation with target proteins | Photoaffinity labeling |
| Alkyne handle on cross-linked protein | Azide-tagged reporter (e.g., biotin) | Detection and enrichment of target proteins | Chemical proteomics |
Table 2: Role of N-methoxy-N-methylpent-4-ynamide in the Synthesis of a Photo-Cross-Linker
This strategy allows for the covalent capture of cellular interaction partners, which can then be identified using mass spectrometry-based proteomics, providing valuable insights into cellular processes and drug mechanisms of action. Ynamides, in general, have been explored as coupling reagents for the chemical cross-linking of proteins in living cells, highlighting the importance of this class of compounds in chemical biology. researchgate.net
Theoretical and Computational Investigations of N Methylpent 4 Ynamide and Ynamide Chemistry
Electronic Structure and Reactivity Modeling
Theoretical and computational chemistry have become indispensable tools for understanding the intricate details of chemical reactions, offering insights into electronic structures, reaction mechanisms, and the factors governing reactivity. In the context of ynamide chemistry, and by extension, for specific compounds like N-methylpent-4-ynamide, these methods provide a molecular-level understanding that complements experimental findings.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the electronic structure and reactivity of ynamides. rsc.orgresearchgate.netunistra.frthieme-connect.de DFT calculations allow for the determination of plausible reaction pathways and the rationalization of reactivity differences among various ynamides. acs.orgnih.gov For instance, in gold-catalyzed intramolecular hydroalkylation of ynamides, DFT calculations using the B3LYP functional have been employed to understand the reaction mechanism. acs.org These studies have been crucial in identifying key intermediates, such as keteniminium ions, and in determining rate-determining steps. acs.orgnih.gov
DFT calculations have also been instrumental in understanding the divergent reactivity of ynamides in the presence of azides, where the reaction outcome is controlled by the nature of the azide (B81097). rsc.org These computational analyses, often coupled with experimental work, provide a detailed picture of the potential energy surface, guiding the interpretation of reaction mechanisms. rsc.orgpku.edu.cn Furthermore, DFT has been used to investigate the stereoselectivity of reactions involving ynamides, with methods like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) providing quantitative rationalizations for the observed stereochemical outcomes. unistra.fr
Table 1: Representative DFT Functionals and Basis Sets Used in Ynamide Studies
| Study Type | Functional | Basis Set | Application | Reference |
|---|---|---|---|---|
| Gold-catalyzed hydroalkylation | B3LYP-D3 | SDD (for Au), 6-31G(d) | Mechanistic pathway analysis | acs.org |
| Brønsted acid promoted reactions | M06-2X | 6-311+G(d,p) | Elucidation of divergent pathways | rsc.org |
| Electrophilic aminoalkenylation | B3LYP | 6-31G(d) | Conformational preference determination | nsf.gov |
Molecular orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. For ynamides, the interaction between the nitrogen lone pair and the alkyne π-system is a key feature that dictates their chemical behavior. researchgate.net This interaction leads to a polarization of the carbon-carbon triple bond, with the β-carbon being nucleophilic and the α-carbon being electrophilic. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify these electronic effects. For example, in the study of gold-catalyzed reactions, NBO analysis revealed a significant increase in the C-N bond order upon coordination of the ynamide to the gold catalyst, highlighting the formation of a keteniminium-like intermediate. acs.orgnih.gov This change in electronic structure is crucial for the subsequent reactivity of the ynamide.
Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into the reactivity of ynamides. For extended oligoynamides, DFT calculations have predicted helical twisted frontier molecular orbitals, which could have implications for their use in optoelectronic materials. researchgate.netmdpi.com The HOMO-LUMO energy gap is another important parameter that can be calculated to assess the kinetic stability of these molecules. nih.gov
Table 2: Calculated Electronic Properties of a Model Ynamide
| Property | Value | Method | Significance | Reference |
|---|---|---|---|---|
| C-N Bond Order (Ynamide) | 1.084 | NBO | Ground state electronic structure | acs.orgnih.gov |
| C-N Bond Order (Gold-Keteniminium) | 1.231 | NBO | Indicates partial iminium character | acs.orgnih.gov |
Computational Analysis of Reaction Pathways and Intermediates
Computational chemistry provides a powerful lens through which to examine the intricate dance of atoms during a chemical reaction. For ynamides, these methods have been pivotal in mapping out reaction pathways and characterizing the transient species that are often difficult or impossible to observe experimentally. rsc.orgresearchgate.netmdpi.com
A cornerstone of computational reaction analysis is the location and characterization of transition states (TS). The energy of the transition state determines the activation barrier of a reaction, and thus its rate. In the context of ynamide chemistry, DFT calculations have been extensively used to identify transition state structures for various transformations. researchgate.net For instance, in the gold-catalyzed intramolecular hydroalkylation of ynamides, the transition state for the rate-determining acs.orgresearchgate.net-hydride shift was located, and its energy was calculated to be significantly lower in the presence of the gold catalyst compared to the uncatalyzed reaction, highlighting the crucial role of the catalyst. acs.org
The geometry of the transition state also provides valuable information about the reaction mechanism. For example, the characterization of a three-centered hydride transfer-like transition state in rhodium-catalyzed carbene insertions provides a clear picture of the C-H activation step. snnu.edu.cn Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state indeed connects the reactant and product on the potential energy surface. nih.gov
Table 3: Calculated Activation Energies for Ynamide Reactions | Reaction | Catalyst | Rate-Determining Step | Activation Energy (kcal/mol) | Reference | | --- | --- | --- | --- | | Intramolecular Hydroalkylation | Gold(I) | acs.orgresearchgate.net-Hydride Shift | 14.4 | acs.orgnih.gov | | Uncatalyzed Hydroalkylation | None | acs.orgresearchgate.net-Hydride Shift | 40.1 | acs.org | | Electrophilic Aminoalkenylation | Tf₂NH | Protonation of Ynamide | 11.8 | pku.edu.cn |
The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity. Ynamides, possessing a flexible alkyl chain and a rotatable amide bond, can exist in multiple conformations. Computational methods are well-suited to explore the conformational landscape of these molecules and identify the most stable conformers. researchgate.net
For N-alkyl amides in general, DFT calculations have been used to determine the relative energies of cis and trans conformers. nsf.gov In the case of N-alkyl-N-aryl amides, it has been shown that the conformational preference is dictated by a complex interplay of steric and electronic factors. nsf.gov For phosphorylated N-alkyl amides, a combination of experimental techniques and DFT calculations revealed the existence of multiple stable conformers in solution, characterized by the orientation of the carbonyl group and the phosphoryl-containing fragments. mdpi.comnih.govresearchgate.net While specific conformational analyses of this compound are not extensively reported in the provided context, the principles derived from studies of related N-alkyl amides are applicable. The relative orientation of the methyl group, the carbonyl group, and the pentynyl chain will influence the molecule's reactivity.
Quantum Chemical Studies of Bond Activation in this compound Transformations
Quantum chemical calculations offer a powerful means to investigate the fundamental processes of bond breaking and bond formation that are central to chemical transformations. In the context of this compound and related ynamides, these studies provide deep insights into how specific bonds are activated and how this activation drives the subsequent reaction cascade. researchgate.netunistra.fr
A key aspect of ynamide reactivity is the activation of the carbon-carbon triple bond. This can be achieved through various means, including coordination to a transition metal or protonation by a Brønsted acid. rsc.orgnih.gov Computational studies have shown that upon activation, the electronic structure of the ynamide is significantly altered, often leading to the formation of a highly reactive keteniminium ion intermediate. researchgate.netacs.orgrsc.org This intermediate is characterized by a more electrophilic β-carbon, making it susceptible to nucleophilic attack.
Beyond the activation of the alkyne, computational studies have also shed light on the activation of other bonds within the molecule. For instance, in certain gold-catalyzed reactions, a C-H bond at the benzylic position of an ynamide is cleaved in the rate-determining step. acs.org DFT calculations have been crucial in elucidating the mechanism of this C-H activation, which proceeds via a acs.orgresearchgate.net-hydride shift. acs.org Similarly, the activation of O-H bonds in alcohols via Proton-Coupled Electron Transfer (PCET) can lead to alkoxy radicals that subsequently react with other functional groups, a process that has been studied computationally. acs.org While not directly involving this compound, these studies on bond activation provide a conceptual framework for understanding the potential transformations of this and other ynamides.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-methyl-N-(phenylethynyl)methanesulfonamide |
| N-phenylurea |
| 1-phenylpyrrolidin-2-one |
| (2-azidoethyl)benzene |
| N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide |
| N-butyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide |
| N-octyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide |
| N,N-dimethyltrifluoroacetamide |
| N-methylpent-4-enamide |
| Ethyl (Z)-5-((N-benzyl-4-methylphenyl)sulfonamido)-3-methylpent-2-en-4-ynoate |
| Diethylzinc |
| Ethyl 4-bromobenzoate |
| Bromobenzene |
| Pyrrolidin-2-one |
| Acetoacetanilide |
| Propargyl bromide |
| Allyl bromide |
| Triflic acid |
| Dichloromethane |
| Toluene |
| Ethyl acetate |
| Diethyl ether |
| Tetrahydrofuran |
| Acetonitrile (B52724) |
| Dimethylformamide |
| Dimethyl sulfoxide |
| Methanol |
| Ethanol |
| Water |
| Gold |
| Palladium |
| Rhodium |
| Copper |
| Zirconium tetrachloride |
| Copper(I) iodide |
| Tetrakis(triphenylphosphine)palladium(0) |
| Triethylamine |
| Cesium carbonate |
| Trifluoromethanesulfonic anhydride |
| m-Chloroperoxybenzoic acid |
| Sodium bicarbonate |
| Sodium sulfate |
| Magnesium sulfate |
| Silica gel |
| Argon |
| Nitrogen |
Future Research Directions and Emerging Trends in N Methylpent 4 Ynamide Chemistry
Development of Novel Catalytic Systems for Ynamide Transformations
The activation of the ynamide triple bond is central to its synthetic applications. dicp.ac.cnrsc.org While traditional transition metals like gold and platinum have been pivotal, current research is focused on developing more sustainable, efficient, and selective catalytic systems. springernature.com
A significant trend is the move beyond precious metals to more earth-abundant alternatives and even metal-free catalysis. Chiral Brønsted acids, for instance, have emerged as a powerful tool for activating ynamides. springernature.com This approach enables catalytic asymmetric dearomatization reactions of ynamide derivatives to construct complex spirocyclic structures. springernature.com The mechanism involves protonation of the alkyne to form a reactive keteniminium intermediate, a mode of activation distinct from the typical activation of imines and carbonyls. springernature.com
Gold catalysis continues to evolve, with new ligand designs and cationic gold complexes enabling a wide range of transformations, including hydrofunctionalizations and annulations. dicp.ac.cnrsc.org These catalysts are highly efficient in activating the triple bond, often leading to the formation of α-oxo or α-imino gold-carbene intermediates that can be trapped by various nucleophiles. dicp.ac.cn Other metals such as palladium, copper, zinc, and yttrium are also being explored for unique transformations like hydroalkoxylation and reductive couplings. springernature.comrsc.orgnih.gov
| Catalytic System | Typical Transformation | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Chiral Brønsted Acids (e.g., Tf₂NH) | Asymmetric Dearomatization, Hydroarylation | Direct protonation of the alkyne to form a keteniminium intermediate. | springernature.comrsc.org |
| Gold(I) Catalysts (e.g., PPh₃Au⁺) | Annulations, Cycloadditions, Hydroarylations | π-activation of the alkyne, formation of α-imino/oxo gold-carbenes. | dicp.ac.cnrsc.orgrsc.org |
| Palladium(II) Catalysts (e.g., Na₂PdCl₄) | Oxidative Coupling, Hydroalkoxylation | Formation of cyclic oxypalladation intermediates. | rsc.orgnih.gov |
| Nickel(0) Catalysts (e.g., Ni(cod)₂) | Reductive Coupling | Diastereoselective coupling with aldehydes. | nih.gov |
| Copper(I) Catalysts (e.g., CuI) | Carbometallation, Azide-Alkyne Cycloaddition | Formation of vinylcopper species; chelation control. | beilstein-journals.orgkyoto-u.ac.jp |
Exploration of New Reactivity Modes for N-methylpent-4-ynamide
The inherent electronic bias of the ynamide functional group, featuring a nucleophilic β-carbon and an electrophilic α-carbon upon activation, underpins its rich reactivity. rsc.orgbeilstein-journals.org Current research is dedicated to uncovering non-canonical reaction pathways to access novel molecular architectures.
One emerging area is umpolung (polarity reversal) reactivity . A gold-catalyzed cascade involving a springernature.comthieme-connect.com-sulfonyl migration followed by a 5-endo-dig cyclization and a deaurative rsc.orgspringernature.com-sulfinylation showcases this concept, leading to highly substituted pyrroles. uohyd.ac.in This process effectively reverses the typical electrophilicity of the α-carbon. uohyd.ac.in
Radical reactions of ynamides are also gaining traction. Photoredox catalysis can initiate a radical Smiles rearrangement, providing access to valuable indole (B1671886) scaffolds. researchgate.net These methods proceed through key α-imino carbon radical intermediates, a departure from traditional two-electron pathways. researchgate.net
Furthermore, divergent reactivity , where the reaction outcome is controlled by subtle changes in reactants or conditions, is a key focus. For example, the reaction of ynamides with azides under Brønsted acid catalysis can be selectively steered to produce either β-enaminoamides or oxazolidine-2,4-diones, depending on the structure of the azide (B81097) used. rsc.org Other novel transformations being explored include Pauson-Khand type [2+2+1] cycloadditions to form α-amidocyclopentenones and intermolecular hydrofunctionalizations with various nucleophiles. rsc.orgthieme-connect.com
| Reactivity Mode | Description | Product Type | Reference |
|---|---|---|---|
| Asymmetric Dearomatization | Brønsted acid-catalyzed intramolecular cyclization onto an aromatic ring. | Spirocyclic enones, 2H-pyrroles | springernature.com |
| Umpolung Cascade | Gold-catalyzed reaction involving sulfonyl/sulfinyl migrations to reverse polarity. | 4-Sulfinylated pyrroles | uohyd.ac.in |
| Radical Smiles Rearrangement | Photoredox-catalyzed ketyl-ynamide coupling followed by rearrangement. | 2-Benzhydrylindoles | researchgate.net |
| Divergent Cycloaddition | Reaction with azides leading to different products based on azide structure. | β-Enaminoamides or Oxazolidine-2,4-diones | rsc.org |
| Pauson-Khand Reaction | Cobalt-mediated [2+2+1] cycloaddition with an alkene and carbon monoxide. | α-Amidocyclopentenones | thieme-connect.com |
Integration of this compound into Supramolecular Assemblies and Material Science Precursors
The unique properties of the ynamide functional group are being harnessed for applications beyond small-molecule synthesis, particularly in materials science. N-alkynylamides, including derivatives structurally similar to this compound, serve as valuable monomers for the synthesis of functional polymers. acs.orgdntb.gov.ua
Polymerization of chiral N-alkynylamides using rhodium catalysts can produce polymers with stereoregular structures, such as all-cis configurations. acs.org These polymers often adopt stable helical secondary structures in solution, with the screw sense being influenced by chiral substituents, solvents, and other external stimuli. acs.orgdntb.gov.ua This responsiveness makes them promising candidates for developing chiral functional materials, sensors, and smart materials. dntb.gov.ua
The ynamide moiety can also participate in polymerization reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction can be used to create 1,2,3-triazole-containing polymers, which are of interest for their unique properties, including high dipole moments and the ability to act as ligands for metal ions. mdpi.com The integration of the amide functionality directly into the polymer backbone via the ynamide monomer offers a route to materials with enhanced hydrogen-bonding capabilities and potentially improved mechanical or thermal properties.
| Application Area | Monomer Type | Polymerization Method | Key Feature/Property | Reference |
|---|---|---|---|---|
| Helical Polymers | Chiral N-alkynylamides | Rh-catalyzed polymerization | Forms stable, one-handed helical structures with responsive screw-sense. | acs.orgdntb.gov.ua |
| Functional Polymers | N-alkynylamides | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Creates polymers with dense 1,2,3-triazole units in the backbone. | mdpi.com |
| Biologically Active Scaffolds | Oxazolidine-2,4-dione derivatives | Monomer synthesis via ynamide rearrangement | Can be used as monomers for side-chain modified polypeptides. | rsc.org |
Advanced Computational Design and Prediction for this compound Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reactivity of ynamides. springernature.comuohyd.ac.inrsc.org Future progress will increasingly rely on a synergistic relationship between experimental work and advanced computational modeling to predict and design new reactions.
DFT calculations are routinely used to rationalize reaction outcomes, such as the regioselectivity and stereoselectivity observed in catalytic cycles. springernature.comresearchgate.net For instance, in the Brønsted acid-catalyzed dearomatization of pyrrole-ynamides, DFT studies identified the irreversible C-C bond formation step as being rate- and enantioselectivity-determining. springernature.com Similarly, computational analyses have been crucial in understanding the divergent pathways in the reaction of ynamides with azides and in mapping the potential energy surfaces of complex gold-catalyzed cascade reactions. uohyd.ac.inrsc.org
Emerging trends involve the use of computational tools not just for post-facto rationalization but for the a priori design of new catalysts and reaction pathways. By modeling the transition states of potential transformations, researchers can screen for viable catalysts and predict reaction conditions that favor a desired outcome. For example, computational studies can help explain the reversal of regioselectivity in certain ynamide reactions or predict the feasibility of unconventional radical transfer processes. researchgate.net This predictive power accelerates the discovery of new reactivity modes and expands the synthetic chemist's toolkit for utilizing this compound and related compounds.
| Computational Method | Application | Finding/Insight | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic investigation of Brønsted acid catalysis. | Identified the rate- and enantioselectivity-determining step. | springernature.com |
| DFT Analysis | Rationalization of divergent reactivity with azides. | Supported the proposed mechanistic pathways leading to different products. | rsc.org |
| DFT Studies | Elucidation of umpolung cascade reactions. | Helped rationalize the unconventional sulfonyl/sulfinyl migration pathways. | uohyd.ac.in |
| DFT Calculations | Substantiation of radical reaction mechanisms. | Supported the proposed mechanistic cycle and regioselectivity in three-component couplings. | researchgate.net |
| DFT Calculations | Understanding cycloaddition mechanisms. | Modeled relative free energies of intermediates and transition states in gold-catalyzed cycloadditions. | rsc.org |
Q & A
Q. How can researchers troubleshoot inconsistent NMR spectra of this compound?
- Methodological Answer : Impurities from residual solvents (e.g., DMSO) may obscure peaks. Re-purify via preparative HPLC (C18 column, acetonitrile/water gradient). For deuterated solvent effects, compare spectra in CDCl3 vs. DMSO-d6. Assign ambiguous signals using 2D techniques (HSQC, HMBC) .
Literature & Data Evaluation
Q. How to critically evaluate conflicting literature on this compound’s bioactivity?
- Methodological Answer : Differentiate primary sources (original assays) from secondary reviews. Scrutinize assay conditions: cell line specificity (e.g., SH-SY5Y vs. PC12), endpoint measurements (MTT vs. ATP luminescence), and compound purity (HPLC traces ≥95%). Use tools like QUADAS-2 for bias assessment in pharmacological studies .
Q. What databases and search strategies are most effective for compiling literature on this compound?
- Methodological Answer : Prioritize PubMed/Medline for biological data and Reaxys for synthetic protocols. Use Boolean operators: (this compound) AND (synthesis OR kinetics). Filter by publication date (last 10 years) and impact factor (≥3.0 journals). Cross-reference patents (USPTO, Espacenet) for novel applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
